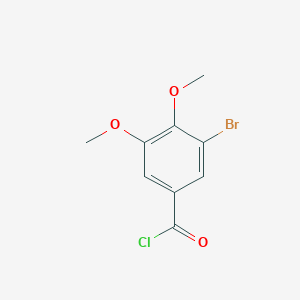

3-Bromo-4,5-dimethoxybenzoyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethoxybenzoyl chloride typically involves the bromination of 4,5-dimethoxybenzoic acid followed by chlorination. The reaction conditions often include the use of bromine and thionyl chloride as reagents, with the reactions carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and chlorination processes similar to those used in laboratory synthesis. These processes are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4,5-dimethoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Addition Reactions: It can undergo addition reactions with compounds like 4,4-dimethyl-2-pentyne in the presence of aluminum chloride.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Addition Reactions: Reagents like aluminum chloride are used to facilitate the addition reactions.

Major Products Formed:

Substitution Reactions: The major products are typically substituted benzoyl derivatives.

Addition Reactions: The products depend on the specific reactants used but generally involve the formation of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-4,5-dimethoxybenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

- Acylation Reactions : The compound can be used to introduce the benzoyl group into other organic molecules, facilitating the synthesis of complex aromatic compounds.

- Formation of Esters and Amides : It can react with alcohols and amines to form esters and amides, respectively, which are crucial in pharmaceutical applications.

Data Table: Reactivity Overview

| Reaction Type | Description | Example Products |

|---|---|---|

| Acylation | Introduction of benzoyl group | Benzamides |

| Esterification | Reaction with alcohols | Benzoyl esters |

| Amidation | Reaction with amines | Benzamide derivatives |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing novel pharmacological agents. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Inhibition of Transglutaminases

Research has highlighted the role of compounds containing the 3-bromo-4,5-dimethoxybenzoyl moiety in inhibiting transglutaminases (TG), which are implicated in various pathological conditions such as fibrosis and ischemic injuries. For instance:

- Study Findings : A study demonstrated that derivatives of this compound exhibit selective inhibition against TG2, showing promise in treating related diseases .

Data Table: Inhibitory Activity of Derivatives

| Compound Name | TG2 Inhibition (%) | Selectivity Ratio (TG2/TG1) |

|---|---|---|

| ERW1041E | 75 | 2.5 |

| Compound A | 65 | 1.8 |

| Compound B | 80 | 3.0 |

Biochemical Research

The compound is also significant in biochemical research, particularly in the study of enzyme inhibitors and protein interactions.

- Proteomics Applications : It is used in proteomics for labeling proteins or as a reagent in assays to study enzyme activity.

Case Study: Proteomic Labeling

In proteomics studies, researchers have utilized this compound to label specific proteins for mass spectrometry analysis, enhancing the detection and quantification of biomolecules .

Material Science

The compound’s unique chemical structure allows it to be explored in material science applications:

- Polymer Chemistry : It can be used as a monomer or cross-linking agent in polymer synthesis, contributing to materials with specific mechanical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Glass Transition Temp. | - |

| Mechanical Strength | High |

| Thermal Stability | Moderate |

Wirkmechanismus

The mechanism of action of 3-Bromo-4,5-dimethoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of acylated products. This reactivity is utilized in various biochemical assays to study enzyme functions and protein interactions .

Vergleich Mit ähnlichen Verbindungen

- 3,5-Dimethoxybenzoyl chloride

- 3,4-Dimethoxybenzyl chloride

- 3,5-Dimethoxybenzyl chloride

Comparison:

- 3,5-Dimethoxybenzoyl chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions .

- 3,4-Dimethoxybenzyl chloride: Differing in the position of methoxy groups and the presence of a benzyl group instead of a benzoyl group, leading to different reactivity patterns .

- 3,5-Dimethoxybenzyl chloride: Similar to 3,4-Dimethoxybenzyl chloride but with methoxy groups at different positions, affecting its chemical behavior .

3-Bromo-4,5-dimethoxybenzoyl chloride stands out due to the presence of both bromine and methoxy groups, which confer unique reactivity and make it valuable in specific synthetic applications .

Biologische Aktivität

3-Bromo-4,5-dimethoxybenzoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of bromine and methoxy groups, which enhance its reactivity and pharmacological potential. The molecular formula is with a molecular weight of approximately 279.51 g/mol. The synthesis typically involves bromination and methoxylation of benzoyl chloride, followed by purification processes to obtain the desired compound.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a derivative demonstrated an IC50 value lower than 20 nM against specific cancer cell lines, indicating strong antiproliferative effects .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Derivative | Cell Line Tested | IC50 (nM) |

|---|---|---|

| This compound | DU-145 | 20 |

| 3′,4′-dimethoxy-5′-bromobenzyl derivative | HT-1080 | 15 |

| Other derivatives | Various | <50 |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of RAS Signaling : Some studies suggest that compounds derived from this structure may inhibit RAS signaling pathways, which are critical in many cancers .

- Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in cancer cells, leading to increased caspase activity comparable to known apoptosis inducers like staurosporine .

- Antioxidant Properties : Preliminary assays indicate that certain derivatives possess antioxidant properties, which may contribute to their overall biological efficacy.

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of various derivatives of this compound on cancer cell lines. The results demonstrated that modifications in the molecular structure significantly affected the biological activity. Notably, the introduction of bromine at specific positions led to an increase in cytotoxicity against cancer cells.

Research on Antibacterial Properties

In addition to antitumor activity, some derivatives were tested for antibacterial properties. In vitro assays revealed significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could serve as a lead compound for developing new antibacterial agents.

Table 2: Antibacterial Activity of Derivatives

| Compound Derivative | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 30 µg/mL |

| Other derivatives | Escherichia coli | 25 µg/mL |

Eigenschaften

IUPAC Name |

3-bromo-4,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGVJKUDUKULDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)Cl)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.